![molecular formula C21H22N4O2 B2856428 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309574-41-0](/img/structure/B2856428.png)
6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have potent inhibitory activity against a number of different cancer cell lines, including breast, lung, and prostate cancer.
Wirkmechanismus
The mechanism of action of 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of a specific enzyme known as bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression, and their inhibition can result in the suppression of oncogenic pathways.
Biochemical and Physiological Effects
6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one has been shown to have a number of different biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest, and the activation of apoptosis. These effects are believed to be mediated through the inhibition of BET proteins and the resulting suppression of oncogenic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one for lab experiments is its potent inhibitory activity against a number of different cancer cell lines, which makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one limitation of the compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are a number of different future directions for research on 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacokinetic properties, and the identification of potential combination therapies that could enhance its efficacy. Additionally, further studies will be needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for the treatment of cancer.
Synthesemethoden
The synthesis of 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one involves a number of different steps, including the preparation of the starting materials, the formation of the pyridazinone ring, and the introduction of the indole moiety. The overall process is complex and involves a number of different chemical reactions, including condensation, cyclization, and reduction.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one has been the subject of extensive scientific research, with a particular focus on its potential use as a therapeutic agent for the treatment of cancer. A number of different studies have demonstrated the compound's ability to inhibit the growth and proliferation of cancer cells in vitro, as well as in animal models of cancer.
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20-6-5-18(14-1-2-14)23-25(20)17-8-11-24(12-9-17)21(27)16-4-3-15-7-10-22-19(15)13-16/h3-7,10,13-14,17,22H,1-2,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPMBFANAUXLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


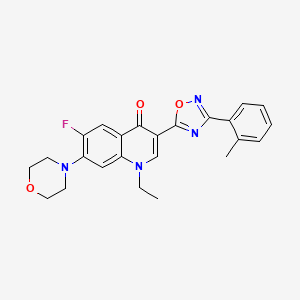

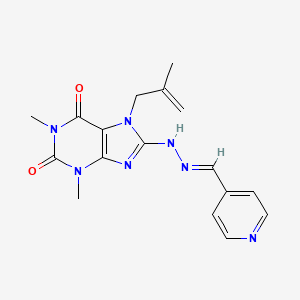
![3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856350.png)
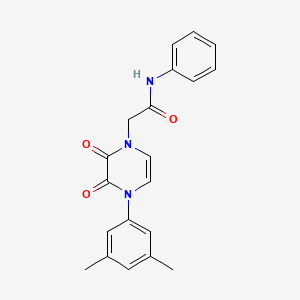

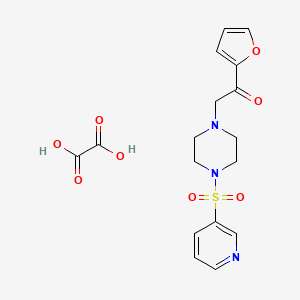
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2856358.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2856359.png)

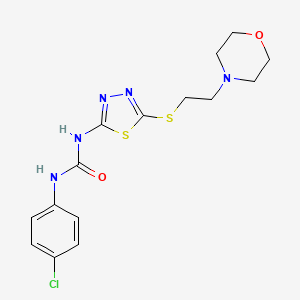
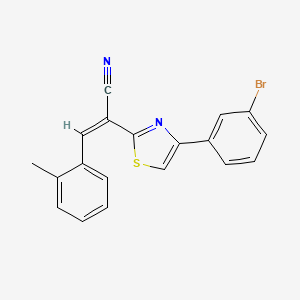
![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)